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Compound of Interest

Compound Name: Gefitinib impurity 2

Cat. No.: B193442 Get Quote

Anleitung zum Vergleich: Zertifiziertes Referenzmaterial für Gefitinib-Verunreinigung 2 im

Vergleich zum In-House-Standard

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Die genaue Quantifizierung von Verunreinigungen in pharmazeutischen Wirkstoffen (APIs) ist

für die Gewährleistung der Sicherheit und Wirksamkeit von Arzneimitteln von entscheidender

Bedeutung. Gefitinib, ein gezielter Wirkstoff zur Behandlung von Krebs, bildet hierbei keine

Ausnahme. Die Kontrolle seiner Verunreinigungen, wie der Gefitinib-Verunreinigung 2 (N-(3-

chlor-4-fluorphenyl)-6,7-dimethoxychinazolin-4-amin), erfordert hochgenaue analytische

Standards.[1][2] Anwender stehen oft vor der Wahl zwischen einem teuren, aber hochreinen

zertifizierten Referenzmaterial (CRM) und einem kostengünstigeren, selbst hergestellten oder

qualifizierten In-House-Standard (auch als Sekundär- oder Arbeitsstandard bekannt).[3][4][5]

Dieser Leitfaden bietet einen objektiven Vergleich zwischen diesen beiden Arten von Standards

und liefert die notwendigen experimentellen Daten und Protokolle, um eine fundierte

Entscheidung für Ihre analytischen Anforderungen zu treffen.

Vergleichende Analyse: CRM vs. In-House-Standard
Die Entscheidung für einen Standard hängt von der jeweiligen Anwendung ab, sei es für die

routinemäßige Qualitätskontrolle, die Methodenvalidierung oder für regulatorische

Einreichungen.[3][4] Die folgende Tabelle fasst die wichtigsten Unterschiede zusammen.
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Merkmal
Zertifiziertes
Referenzmaterial (CRM)

In-House-Standard
(Arbeitsstandard)

Reinheit & Charakterisierung

Höchste Reinheit (oft >99.5%),

umfassend charakterisiert mit

einem detaillierten

Analysezertifikat (CoA).[4][5]

Hohe Reinheit (typischerweise

>95%), aber geringer als bei

einem CRM.[5] Die

Charakterisierung erfolgt

intern.

Rückverfolgbarkeit

Metrologische

Rückverfolgbarkeit auf

internationale Standards (z. B.

SI-Einheiten) ist durch eine

ununterbrochene Kette von

Vergleichen belegt.

Rückführbar auf ein primäres

oder zertifiziertes

Referenzmaterial; die

Qualifizierung erfolgt im

eigenen Labor.[3]

Zertifizierung

Ausgestellt von einer

akkreditierten, autorisierten

Stelle (z. B. nach ISO 17034).

[4] Das Zertifikat enthält

Angaben zur zertifizierten

Eigenschaft, Unsicherheit und

Rückverfolgbarkeit.

Kein formelles externes

Zertifikat; die Dokumentation

erfolgt intern durch einen

Qualifizierungsbericht.

Kosten

Deutlich höher aufgrund des

rigorosen

Zertifizierungsprozesses.

Kostengünstiger in der

Anschaffung oder Herstellung.

[5]

Verfügbarkeit

Begrenzte Anzahl von

Anbietern; möglicherweise

längere Lieferzeiten.

Kann bei Bedarf intern

synthetisiert oder von

kommerziellen Anbietern

bezogen und anschließend

qualifiziert werden.

Regulatorische Akzeptanz

Allgemein von

Regulierungsbehörden (z. B.

FDA, EMA) für die Validierung

von Analysemethoden und als

primärer Standard anerkannt.

[5]

Akzeptiert für routinemäßige

Analysen, sofern eine

ordnungsgemäße

Qualifizierung gegen ein CRM

nachgewiesen wird.[3]
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Hauptanwendung

Kalibrierung von Instrumenten,

Validierung von

Analysemethoden,

Qualifizierung von

Sekundärstandards und in

Schiedsanalysen.[3][5]

Routinemäßige

Qualitätskontrolle, In-Prozess-

Kontrollen und

Stabilitätsstudien.[3]

Experimentelle Protokolle
Die folgenden Protokolle beschreiben die Qualifizierung eines In-House-Standards für

Gefitinib-Verunreinigung 2 und dessen anschließende Verwendung in der Routineanalytik.

Protokoll 1: Qualifizierung eines In-House-Standards
mittels HPLC
Ziel: Etablierung der Reinheit und des Gehalts (Potenz) einer Charge von Gefitinib-

Verunreinigung 2 als In-House-Arbeitsstandard durch direkten Vergleich mit einem zertifizierten

Referenzmaterial.

Materialien und Geräte:

Gefitinib-Verunreinigung 2 CRM

Zu qualifizierende Charge der Gefitinib-Verunreinigung 2

HPLC-System mit Diodenarray-Detektor (DAD) oder UV-Detektor (z. B. Agilent 1260 Infinity

II)

Analysenwaage

HPLC-Säule: Inertsil ODS-3V (250 x 4,6 mm, 5 µm) oder äquivalente C18-Säule[6][7]

Mobile Phase: Pufferlösung (z. B. 50 mM Ammoniumacetat in Wasser) und Acetonitril.[8]

Diluent: Mischung aus Acetonitril und Wasser (z. B. 70:30 v/v)[9]

Chromatographische Bedingungen (Beispiel):
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Mobile Phase: Gradientenelution oder isokratisch, z. B. eine Mischung aus 130 mM

Ammoniumacetat und Acetonitril (63:37, v/v), pH 5,0[7]

Flussrate: 1,0 mL/min[8]

Säulentemperatur: 30-50°C[8][9]

Detektionswellenlänge: 250 nm oder 300 nm[8][10]

Injektionsvolumen: 10 µL[9]

Durchführung:

Herstellung der Standardlösung (CRM): Eine genaue Menge des Gefitinib-Verunreinigung 2

CRM wird eingewogen und im Diluent gelöst, um eine bekannte Konzentration (z. B. 10

µg/mL) zu erhalten.

Herstellung der In-House-Probenlösung: Eine äquivalente Konzentration des zu

qualifizierenden In-House-Materials wird auf die gleiche Weise wie die CRM-Lösung

hergestellt.

Chromatographische Analyse:

Injizieren Sie den Diluenten als Leerprobe, um Interferenzen auszuschließen.

Injizieren Sie die CRM-Standardlösung sechsmal, um die Systempräzision zu überprüfen

(System-Eignungstest). Die relative Standardabweichung (RSD) der Peakflächen sollte ≤

2,0 % betragen.[9]

Injizieren Sie die In-House-Probenlösung ebenfalls sechsmal.

Datenanalyse und Auswertung:

Reinheitsbestimmung: Die chromatographische Reinheit des In-House-Standards wird

mittels der Flächenprozent-Methode aus den Chromatogrammen der In-House-Lösung

bestimmt.
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Gehaltsbestimmung (Potenz): Der Gehalt des In-House-Standards wird durch Vergleich

der mittleren Peakfläche der In-House-Lösung mit der mittleren Peakfläche der CRM-

Lösung berechnet. Die bekannte Potenz des CRM wird dabei berücksichtigt.

Formel: Gehalt (%) = (Fläche_InHouse / Fläche_CRM) × (Konz_CRM / Konz_InHouse)

× Potenz_CRM

Akzeptanzkriterien (Beispiel):

Chromatographische Reinheit: ≥ 98,0 %

Bestimmter Gehalt: 98,0 % - 102,0 % des im CRM-Zertifikat angegebenen Wertes.

RSD der wiederholten Injektionen: ≤ 2,0 %

Protokoll 2: Quantifizierung von Verunreinigung 2 in
einer Gefitinib-API-Probe
Ziel: Bestimmung der Konzentration von Gefitinib-Verunreinigung 2 in einer Wirkstoffprobe

unter Verwendung des qualifizierten In-House-Standards.

Durchführung:

Herstellung der Standardlösung: Eine Standardlösung von Gefitinib-Verunreinigung 2 wird

unter Verwendung des qualifizierten In-House-Standards mit einer Konzentration hergestellt,

die dem Grenzwert der Verunreinigung entspricht (z. B. 0,15 % der API-Konzentration).

Herstellung der Probenlösung: Eine genaue Menge der Gefitinib-API wird eingewogen und

im Diluent gelöst, um eine definierte Konzentration zu erhalten (z. B. 1000 µg/mL).[8]

Analyse: Die Standard- und Probenlösungen werden unter den in Protokoll 1 festgelegten

HPLC-Bedingungen analysiert.

Berechnung: Die Menge der Verunreinigung 2 in der API-Probe wird durch Vergleich der

Peakfläche der Verunreinigung in der Probenlösung mit der Peakfläche der Standardlösung

berechnet.
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Visualisierungen: Signalwege und Arbeitsabläufe
EGFR-Signalweg und die Wirkung von Gefitinib
Gefitinib ist ein selektiver Inhibitor der Tyrosinkinase des epidermalen Wachstumsfaktor-

Rezeptors (EGFR).[11] Die Hemmung dieses Signalwegs unterbindet die Proliferation von

Krebszellen.[11][12]
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Anwendung

Zertifiziertes Referenzmaterial (CRM)
- Höchste Reinheit

- Metrologisch rückführbar
- Extern zertifiziert (z.B. ISO 17034)

- Hohe Kosten

In-House Standard
- Hohe, aber geringere Reinheit

- Rückführbar auf CRM
- Intern qualifiziert
- Kosteneffektiv

dient zur Qualifizierung

Methodenvalidierung
Regulatorische Einreichung

verwendet für

Routinemäßige Qualitätskontrolle
In-Prozess-Kontrolle

verwendet für

Analytische Anwendung
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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house standard]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b193442#gefitinib-impurity-2-certified-reference-
material-vs-in-house-standard]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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